molecular formula C16H31N3O3 B14792135 tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate

Cat. No.: B14792135
M. Wt: 313.44 g/mol
InChI Key: BDKHDZHDJILSFJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl group, piperidine ring, and isopropyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the piperidine ring. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of tert-butyl, piperidine, and isopropyl carbamate groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3

InChI Key

BDKHDZHDJILSFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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